7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a purine core, which is a common structure in many biologically active molecules, and is modified with fluorobenzyl, dimethyl, and oxo-phenylethyl groups, enhancing its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a purine derivative as the starting material, which undergoes alkylation with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including viral infections and cancer.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE: Another compound with a fluorobenzyl group, used in similar research applications.
7-((4-FLUOROBENZYL)OXY)-2H-CHROMEN-2-ONE: A structurally related compound with potential biological activities.
Uniqueness
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its purine core, combined with the fluorobenzyl and oxo-phenylethyl groups, makes it a versatile compound for various research applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-25-19-18(20(29)26(2)22(25)30)27(12-14-8-10-16(23)11-9-14)21(24-19)31-13-17(28)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCVUHVYXAPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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